
2-Bromo-3,5-dichloro-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,5-dichloro-6-methylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-6-methylpyridine using bromine or bromine-containing reagents under controlled conditions. Another method includes the use of bromotrimethylsilane to introduce the bromine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Bromo-3,5-dichloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
2-Bromo-3,5-dichloro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-3,5-dichloro-6-methylpyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine atoms.
3-Bromo-2-chloro-6-methylpyridine: Contains one less chlorine atom.
2,6-Dibromopyridine: Contains two bromine atoms instead of a combination of bromine and chlorine.
Uniqueness
2-Bromo-3,5-dichloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a valuable intermediate for synthesizing a wide range of derivatives. Its unique combination of substituents allows for versatile applications in various fields of research and industry .
属性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC 名称 |
2-bromo-3,5-dichloro-6-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-4(8)2-5(9)6(7)10-3/h2H,1H3 |
InChI 键 |
HMPZFURASSXGPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


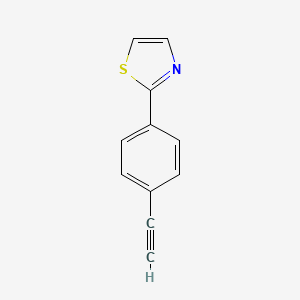
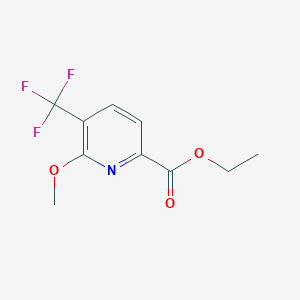
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
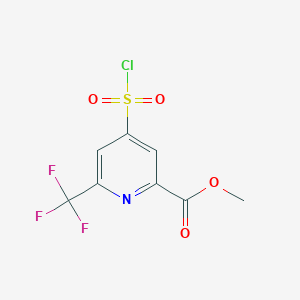

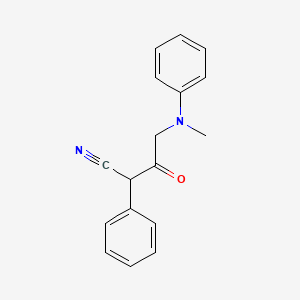
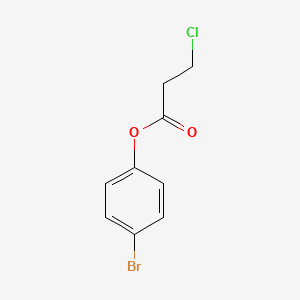
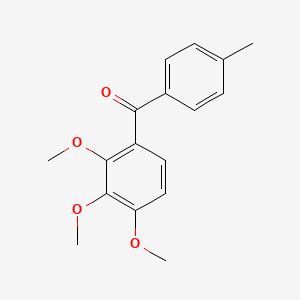

![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
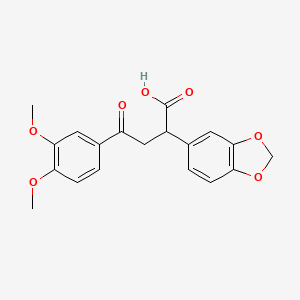
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


